1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-
CAS No.: 64499-64-5
Cat. No.: VC18439220
Molecular Formula: C5F10O2
Molecular Weight: 282.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64499-64-5 |
|---|---|
| Molecular Formula | C5F10O2 |
| Molecular Weight | 282.04 g/mol |
| IUPAC Name | 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C5F10O2/c6-2(7,8)1(3(9,10)11)16-4(12,13)5(14,15)17-1 |
| Standard InChI Key | QSOCFKJCICIFSB-UHFFFAOYSA-N |
| Canonical SMILES | C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a five-membered 1,3-dioxolane ring with fluorine atoms occupying all four positions on the 4- and 5-carbon atoms (4,4,5,5-tetrafluoro substitution). Additionally, two trifluoromethyl (-CF) groups are bonded to the 2-position carbon atoms . This arrangement creates a sterically crowded and electron-deficient core, which influences its reactivity and physical behavior.
Systematic Nomenclature
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound is typically achieved through halogen-exchange reactions or dechlorination processes involving precursor dioxolanes. A key method described in patent CA1203808A involves the fluorination of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane using hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl) as a catalyst . The reaction proceeds at elevated temperatures (70°C) under anhydrous conditions, yielding the tetrafluoro derivative with ~93% purity .
Representative Reaction:
This pathway highlights the strategic replacement of chlorine atoms with fluorine, leveraging HF’s high electronegativity and small atomic size .
Industrial-Scale Production
Industrial manufacturing requires specialized equipment resistant to HF corrosion, such as Hastelloy C-lined reactors . Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product from residual solvents like 1,1,2-trichloro-1,2,2-trifluoroethane .
Physical and Chemical Properties
Thermal Characteristics
| Property | Value | Source |
|---|---|---|
| Boiling Point | 36.0 ± 35.0°C (760 Torr) | |
| Density (20°C) | 1.76 ± 0.1 g/cm | |
| Flash Point | -19.7 ± 21.8°C (calculated) |
The low boiling point and flash point indicate high volatility, necessitating careful handling to prevent ignition .
Chemical Stability
The fully fluorinated structure confers remarkable resistance to oxidation, hydrolysis, and acid/base degradation. Computational studies on analogous fluorinated dioxanes suggest that axial fluorination enhances conformational rigidity and reduces susceptibility to nucleophilic attack .
Applications in Advanced Materials
Polymer Science
This compound serves as a monomer for synthesizing fluoropolymers with high thermal stability. Copolymerization with tetrafluoroethylene (TFE) produces materials with glass transition temperatures () exceeding 60°C and melting points () up to 320°C . Such polymers are candidates for high-performance coatings in aerospace and semiconductor industries .
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